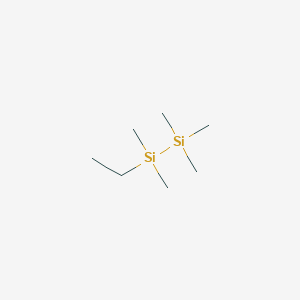

Ethylpentamethyldisilane

Description

Contextualization within Organosilicon Chemistry and Disilane (B73854) Research

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgchemicalbook.com The early 20th century saw pioneering work by Frederic S. Kipping, who utilized Grignard reagents to create various alkyl and aryl silanes and was the first to prepare silicone oligomers and polymers. wikipedia.org Kipping's extensive research established a foundation for the field. wikipedia.orgias.ac.in

A major breakthrough occurred in the 1940s with the development of the "direct process" for synthesizing chlorosilanes, which became the cornerstone of the modern organosilicon industry. chemicalbook.comsbfchem.com The post-World War II era saw a rapid expansion in the applications of organosilicon compounds, particularly silicones, which found use as lubricants, sealants, adhesives, coatings, and for water-proofing. wikipedia.orgchemicalbook.comsbfchem.com

In contemporary times, organosilicon compounds are indispensable in a vast array of fields. They are crucial in the semiconductor industry as precursors for silicon-containing films and as dopant sources. researchgate.net Their applications have expanded into advanced materials, pharmaceuticals, and as versatile reagents in organic synthesis. wikipedia.orgsigmaaldrich.com The ongoing development of more efficient and environmentally friendly synthesis methods remains a key focus of research. sbfchem.comresearchgate.net

The silicon-silicon (Si-Si) bond is a fundamental feature that distinguishes a significant class of organosilicon compounds. While analogous to the carbon-carbon (C-C) bond that forms the backbone of organic chemistry, the Si-Si bond has distinct characteristics. The Si-Si bond is considerably weaker than the C-C bond, with a bond strength of approximately 226 kJ/mol compared to about 348 kJ/mol for a C-C single bond. vaia.com

This lower bond energy means that molecules with Si-Si linkages are generally less stable than their carbon counterparts, and silicon has a lesser tendency to form the long, stable chains and complex rings that are characteristic of carbon. ias.ac.invaia.com However, this reactivity is also a source of their synthetic utility. The Si-Si bond can be cleaved under specific conditions, allowing for the construction of complex molecular frameworks. researchgate.netkyoto-u.ac.jp Saturated oligosilanes, molecules containing multiple Si-Si bonds, can form stable chains and rings, structurally resembling alkanes. acs.org The ability to create and control these Si-Si frameworks is a central theme in modern organosilicon research, enabling the synthesis of molecules with unique properties. acs.org

| Bond Type | Approximate Bond Strength (kJ/mol) |

| Si-Si | 226 |

| C-C | 348 |

| Si-O | 368 |

This table presents a comparison of the approximate bond strengths for key covalent bonds relevant to organosilicon chemistry. ias.ac.invaia.com

Disilanes, compounds containing at least one Si-Si bond, exhibit unique electronic properties that set them apart from their carbon analogs. A key feature is σ-electron delocalization. researchgate.netrsc.orgacs.org The electrons in the Si-Si sigma (σ) bond are in a higher energy level (HOMO) than those in a C-C bond, making them more readily delocalized across the silicon backbone. researchgate.netrsc.org This delocalization results in unusual optical and electronic properties, such as UV absorption at surprisingly low energies for fully saturated compounds. acs.org

When a disilane unit is connected to a π-conjugated system, such as an aromatic ring, a phenomenon known as σ–π interaction or conjugation occurs. rsc.orgrsc.orgrsc.org This is an interaction between the σ-orbitals of the Si-Si bond and the π-orbitals of the adjacent group. rsc.org This σ–π conjugation effectively extends the conjugated system, leading to a decrease in the HOMO-LUMO gap and influencing the material's photophysical properties. rsc.orgrsc.org These interactions allow for the fine-tuning of the electronic structure of molecular materials, making disilane-bridged architectures promising candidates for applications in optoelectronics and functional materials. researchgate.netrsc.org The efficiency of this conjugation is highly dependent on the conformation, particularly the dihedral angle between the Si-Si bond and the plane of the aromatic ring. rsc.org

Academic Significance and Research Trajectories of Ethylpentamethyldisilane

This compound (C₇H₂₀Si₂) is a branched alkylsilane that serves as a model compound for studying the fundamental chemistry of the disilane backbone. Its synthesis is typically achieved through methods like the reaction of chloropentamethyldisilane (B75337) with a Grignard reagent, such as ethylmagnesium bromide. kyoto-u.ac.jp

Research involving this compound often focuses on its behavior under high-energy conditions. It has been studied in the context of gas-phase chemistry and hot-wire chemical vapor deposition (HWCVD). researchgate.net For instance, studies on the decomposition of hexamethyldisilane (B74624) on hot filaments have identified this compound as a product, arising from secondary radical reactions. researchgate.netdss.go.thresearchgate.net These investigations provide insight into the reaction mechanisms of alkylsilanes, which is crucial for processes like the deposition of silicon-containing films. researchgate.net

The compound is also utilized as a precursor for materials with specific properties. It can be used to create silicone-based coatings that are water-repellent and thermally stable. In the semiconductor industry, it can serve as a precursor for depositing silicon-containing films used in integrated circuits or as a dopant source to modify the electrical characteristics of silicon materials.

Analytical characterization of this compound relies on standard spectroscopic techniques.

| Spectroscopic Technique | Characteristic Data for this compound |

| ²⁹Si NMR | Signals at approximately δ -19.5 ppm and δ -34.2 ppm |

| Gas Chromatography (GC) | Retention time of 12.3 min on a DB-5 column |

This table provides typical analytical data used for the characterization and quality control of this compound.

Structure

2D Structure

Properties

CAS No. |

15063-64-6 |

|---|---|

Molecular Formula |

C7H20Si2 |

Molecular Weight |

160.4 g/mol |

IUPAC Name |

ethyl-dimethyl-trimethylsilylsilane |

InChI |

InChI=1S/C7H20Si2/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3 |

InChI Key |

AIYNVZFMBDWFLW-UHFFFAOYSA-N |

SMILES |

CC[Si](C)(C)[Si](C)(C)C |

Canonical SMILES |

CC[Si](C)(C)[Si](C)(C)C |

Other CAS No. |

15063-64-6 |

Synonyms |

1-Ethyl-1,1,2,2,2-pentamethyldisilane |

Origin of Product |

United States |

Synthetic Methodologies for Ethylpentamethyldisilane and Analogue Disilanes

Conventional Synthetic Routes for Alkyl-Substituted Disilanes

Conventional laboratory and industrial syntheses of asymmetrically substituted disilanes like ethylpentamethyldisilane often rely on well-established organometallic and reductive coupling reactions. These methods provide a controlled approach to forming the silicon-silicon bond.

Organometallic Approaches: Grignard Reagent-Mediated Coupling Reactions

Grignard reagents are a cornerstone of organometallic chemistry, widely used for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgbethunecollege.ac.in Their utility extends to organosilicon chemistry, where they provide a reliable method for alkylating halosilanes. The fundamental principle involves the nucleophilic character of the carbon atom in the Grignard reagent, which is bonded to a highly electropositive magnesium atom. bethunecollege.ac.in

The synthesis of this compound can be achieved through the reaction of a Grignard reagent, specifically ethylmagnesium bromide (CH₃CH₂MgBr), with chloropentamethyldisilane (B75337) ((CH₃)₃SiSi(CH₃)₂Cl).

In this reaction, the ethyl group of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic silicon atom of the chloropentamethyldisilane. The silicon atom is rendered electrophilic by the attached, electronegative chlorine atom. The reaction proceeds via a nucleophilic substitution mechanism, where the ethyl group displaces the chloride ion, forming a new silicon-carbon bond and yielding the final product, this compound. Magnesium bromide chloride (MgBrCl) is formed as a byproduct.

Reaction Scheme: (CH₃)₃SiSi(CH₃)₂Cl + CH₃CH₂MgBr → (CH₃)₃SiSi(CH₃)₂CH₂CH₃ + MgBrCl

This method is highly effective for creating unsymmetrical disilanes because it involves the controlled, stepwise formation of the required bonds. The silicon-silicon bond is pre-existing in the chloropentamethyldisilane starting material, and the final step is the specific addition of the ethyl group. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent and prevent its decomposition by water. wikipedia.orgmasterorganicchemistry.com

Reductive Coupling Strategies: Sodium/Potassium Condensation Methods

Reductive coupling reactions, particularly the Wurtz-Fittig reaction, represent a classical method for the formation of silicon-silicon bonds. researchgate.netwikipedia.orgbyjus.com This strategy involves the use of highly reactive alkali metals, such as sodium or potassium, to dehalogenate and couple two halosilane molecules. collegedunia.com

To synthesize an asymmetrical disilane (B73854) like this compound, a co-coupling reaction is performed using a mixture of two different chlorosilane precursors. For instance, chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) and chloro(ethyl)dimethylsilane (ClSi(CH₃)₂CH₂CH₃) can be reacted together in the presence of molten sodium.

The mechanism involves the transfer of an electron from the sodium metal to the chlorosilanes, generating highly reactive silyl (B83357) radicals. byjus.comvedantu.com These radicals can then combine to form a new silicon-silicon bond.

Potential Reactions in the Mixture:

(CH₃)₃Si• + •Si(CH₃)₂CH₂CH₃ → (CH₃)₃Si-Si(CH₃)₂CH₂CH₃ (this compound)

(CH₃)₃Si• + •Si(CH₃)₃ → (CH₃)₃Si-Si(CH₃)₃ (Hexamethyldisilane)

CH₃CH₂(CH₃)₂Si• + •Si(CH₃)₂CH₂CH₃ → CH₃CH₂(CH₃)₂Si-Si(CH₃)₂CH₂CH₃ (1,2-Diethyltetramethyldisilane)

A significant drawback of this method is the formation of a statistical mixture of products. wikipedia.org Besides the desired asymmetrical disilane, symmetrical homocoupling products (hexamethyldisilane and 1,2-diethyltetramethyldisilane in this example) are also formed, which necessitates purification to isolate the target compound. The reaction is typically conducted in a non-polar, aprotic solvent like dry ether. vedantu.com

Formation of this compound through Gas-Phase Radical Pathways

Gas-phase synthesis methods, particularly those employed in chemical vapor deposition (CVD), offer an alternative route to disilane formation. These processes operate under high-energy conditions, leading to the generation of radical species that can combine to form new molecules.

Biradical Combination Reactions in Hot-Wire Chemical Vapor Deposition (HWCVD) Systems

Hot-Wire Chemical Vapor Deposition (HWCVD), also known as catalytic CVD (Cat-CVD), is a technique used for producing thin films and nanomaterials. nih.govscispace.com In this process, precursor gases are passed over a heated metal filament (e.g., tungsten or tantalum), which catalytically decomposes them into highly reactive species, including radicals. nih.govscholaris.ca These reactive intermediates are the building blocks for both film growth and the formation of new gas-phase molecules through secondary reactions. scispace.com

This compound can be formed in an HWCVD reactor through the combination of appropriate silyl radicals. For example, if precursor gases containing ethylsilyl and trimethylsilyl (B98337) moieties are introduced into the reactor, they will decompose on the hot wire. This decomposition breaks covalent bonds (e.g., Si-H, Si-C) and generates a variety of radicals.

A plausible pathway for the formation of this compound involves the following steps:

Decomposition of Precursors : Precursor gases, such as ethylsilane (B1580638) (CH₃CH₂SiH₃) and a pentamethyldisilane (B12335347) source or a mixture of trimethylsilane (B1584522) and dimethylsilane, are decomposed on the hot filament.

Radical Generation : This process creates a pool of radicals in the gas phase, such as the ethyl-dimethylsilyl radical (•Si(CH₃)₂CH₂CH₃) and the trimethylsilyl radical (•Si(CH₃)₃).

Radical Combination : These radicals can then collide and combine in the gas phase to form stable molecules. The combination of an ethyl-dimethylsilyl radical and a trimethylsilyl radical directly yields this compound.

Illustrative Radical Combination: •Si(CH₃)₂CH₂CH₃ + •Si(CH₃)₃ → (CH₃)₃Si-Si(CH₃)₂CH₂CH₃

This gas-phase radical chemistry is complex, with many competing reaction pathways. researchgate.net However, the combination of different radical species is a key mechanism for the formation of larger, more complex alkyl-substituted silanes. rsc.orgresearchgate.net

Secondary Reactions Stemming from Hexamethyldisilane (B74624) Decomposition in Gas Phase

The gas-phase chemistry within an HWCVD reactor can also be illustrated by examining the decomposition of a simpler disilane, such as hexamethyldisilane (HMDS). Studies have shown that when HMDS is introduced into an HWCVD reactor, both Si-Si and Si-C bonds are broken on the hot tungsten filament, with the cleavage of the weaker Si-Si bond being the dominant process. rsc.org

This primary decomposition step generates a high concentration of trimethylsilyl radicals ((CH₃)₃Si•). These primary radicals can then participate in a cascade of secondary reactions: rsc.org

Abstraction : A trimethylsilyl radical can abstract a hydrogen or methyl group from an abundant, unreacted HMDS molecule, leading to the formation of trimethylsilane or tetramethylsilane. rsc.org

Radical Combination : Most importantly, these trimethylsilyl radicals can combine with other radicals present in the reactor. If a source of ethyl radicals (e.g., from the decomposition of co-injected ethane (B1197151) or an ethylsilane) is available, the combination of a pentamethyldisilyl radical (formed from H-abstraction from HMDS) and an ethyl radical, or other complex radical-radical interactions, could lead to the formation of this compound as a minor, secondary product.

Research on HMDS decomposition has confirmed the formation of various other alkyl-substituted silanes and silyl-substituted alkanes through these radical combination pathways, highlighting the role of secondary gas-phase reactions in generating molecular diversity. rsc.orgresearchgate.net

The Role of Trimethylsilyl Radicals and Derived Diradicals in Reaction Mechanisms

The involvement of radical intermediates is a key feature in several synthetic routes to disilanes. Trimethylsilyl radicals ((CH₃)₃Si•), often generated from precursors like tris(trimethylsilyl)silane, play a significant role in these mechanisms. These highly reactive species can participate in a variety of transformations, including addition to unsaturated bonds and abstraction of atoms from other molecules, leading to the formation of new silicon-carbon and silicon-silicon bonds.

In the context of synthesizing unsymmetrical disilanes like this compound, trimethylsilyl radicals can be envisioned to react with a suitable ethyl-silicon precursor. For instance, the radical-initiated hydrosilylation of a vinylsilane with a silicon hydride containing a trimethylsilyl group can lead to the formation of a Si-Si bond through a radical chain mechanism. The initially generated silyl radical adds to the double bond of the vinylsilane, creating a carbon-centered radical intermediate. This intermediate can then abstract a hydrogen atom from the silicon hydride, propagating the chain and forming the desired disilane product.

Furthermore, the photochemical cleavage of a Si-Si bond in a polysilane can generate silyl radicals. In a mixture of appropriate polysilanes, the photochemically generated trimethylsilyl radical could combine with an ethyl-substituted silyl radical to form this compound.

Diradicals, species containing two unpaired electrons, can also be implicated as transient intermediates, particularly in photochemical reactions. The photolysis of certain cyclic or linear polysilanes can lead to the homolytic cleavage of two Si-Si bonds, generating a diradical species. The subsequent rearrangement or reaction of this diradical can be a pathway to various organosilicon compounds. While direct evidence for diradical involvement in the specific synthesis of this compound is not extensively documented, their potential role in the complex photochemical reactions of organosilanes remains an area of active investigation.

Contemporary and Emerging Synthetic Approaches for Disilanes

While traditional methods like Wurtz-Fittig coupling and Grignard reactions with chlorosilanes have long been employed for the synthesis of disilanes, contemporary research focuses on developing more selective, efficient, and milder methodologies. These modern approaches are particularly crucial for the synthesis of unsymmetrical disilanes, where cross-coupling reactions can often lead to a mixture of products.

Catalytic Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of Si-Si bonds. Catalysts based on palladium, platinum, and other transition metals can facilitate the dehydrogenative coupling of hydrosilanes or the coupling of silyl halides with silylmetal reagents. These methods often offer higher functional group tolerance and better control over the product distribution compared to classical methods. For the synthesis of this compound, a potential catalytic route could involve the cross-coupling of an ethyl-substituted silyl species with a pentamethyldisilyl species, mediated by a suitable transition metal catalyst.

Electrochemical Synthesis: Electrochemical methods provide an alternative and often milder approach to the formation of Si-Si bonds. The electrochemical reduction of chlorosilanes at a cathode can generate silyl anions or silyl radicals, which can then react to form disilanes. This technique allows for the controlled generation of reactive intermediates and can be particularly useful for the synthesis of strained or sterically hindered disilanes. The synthesis of unsymmetrical disilanes via electrochemical methods can be achieved by the sequential reduction of two different chlorosilanes.

Direct Synthesis Processes: The direct reaction of silicon with organic halides, known as the Müller-Rochow process, is a cornerstone of industrial organosilane production. While primarily used for the synthesis of methylchlorosilanes, modifications of this process could potentially be adapted for the synthesis of more complex disilanes. Research in this area focuses on developing new catalysts and reaction conditions to control the product selectivity and enable the synthesis of a wider range of organosilicon compounds directly from elemental silicon.

Reactivity and Mechanistic Investigations of Ethylpentamethyldisilane

Cleavage Reactions of the Silicon-Silicon Bond in Disilane (B73854) Systems

The Si-Si bond, with a dissociation energy significantly lower than that of a C-C bond, is the most reactive site in the ethylpentamethyldisilane molecule. This inherent reactivity allows for selective cleavage under various conditions, providing pathways to functionalized monosilanes.

The silicon-silicon bond in this compound is susceptible to attack by electrophiles such as halogens. Reactions with iodine (I₂) and bromine (Br₂) result in the cleavage of the Si-Si bond to yield two molecules of halogenated monosilanes. The reaction proceeds via first-order kinetics with respect to both the disilane and the halogen.

The general reaction is as follows: Me₃SiSiMe₂Et + X₂ → Me₃SiX + Me₂EtSiX (where X = I, Br)

Studies on related disilane systems show that the reaction rate is influenced by the steric bulk of the substituents. While specific kinetic data for this compound's reaction with different halogens is not detailed, the general trend suggests that reactivity may vary with the size of the halogen atom.

| Reagent | Reaction Conditions | Products | Source |

|---|---|---|---|

| Iodine (I₂) | Room Temperature | Trimethyliodosilane (Me₃SiI), Ethyldimethyliodosilane (Me₂EtSiI) | |

| Bromine (Br₂) | Room Temperature | Trimethylbromosilane (Me₃SiBr), Ethyldimethylbromosilane (Me₂EtSiBr) |

Nucleophilic attack on disilanes can also lead to Si-Si bond cleavage. The mechanism and feasibility of these reactions are highly dependent on the nature of the nucleophile and the substituents on the silicon atoms.

In a notable stability assessment, this compound was subjected to treatment with 0.6 N sodium ethoxide in ethanol (B145695) at 90°C. kyoto-u.ac.jp Research shows that the compound is remarkably stable under these conditions. Even after 75 hours of reaction time, no gas evolution was observed, and the starting this compound was recovered unchanged. kyoto-u.ac.jp This contrasts with cyclic disilanes, such as 1,1,2,2-tetramethyl-1,2-disilacyclopentane, which readily undergoes Si-Si bond cleavage under the same conditions. kyoto-u.ac.jp The stability of this compound highlights the influence of molecular structure on reactivity towards nucleophiles.

Nucleophilic and Reductive Cleavage Mechanisms

Radical-Mediated Transformations and Gas-Phase Reaction Chemistry

In high-energy environments like those found in hot-wire chemical vapor deposition (HWCVD) reactors, the chemistry of this compound is dominated by radical reactions. researchgate.netpsu.edu The initial decomposition of related molecules like hexamethyldisilane (B74624) on a hot filament shows that both Si-Si and Si-C bond breakage occurs, with Si-Si bond cleavage being the dominant pathway. researchgate.netpsu.edu The resulting radical species drive the formation of a complex mixture of products.

Primary radicals, such as methyl (•CH₃) and trimethylsilyl (B98337) (•SiMe₃), generated from the initial decomposition, can abstract atoms from parent molecules. researchgate.netbac-lac.gc.ca In systems containing this compound, this leads to the formation of secondary radicals. For instance, a methyl radical can abstract a hydrogen atom from the ethyl group, or a methyl group from one of the silicon atoms. bac-lac.gc.ca

H-Abstraction: Abstraction of a hydrogen atom from the ethyl group leads to the formation of a (CH₃)₃SiSi(CH₃)₂CH₂CH₂• radical.

Methyl Abstraction: Abstraction of a methyl group produces a pentamethyldisilanyl radical and methane.

These secondary radicals are highly reactive and participate in subsequent combination reactions. bac-lac.gc.ca Kinetic studies on related compounds indicate that hydrogen abstraction from a primary silicon site has a lower activation energy compared to abstraction from secondary sites.

The radical species present in the gas phase undergo combination reactions to form a variety of stable, higher molecular weight products. researchgate.netpsu.edubac-lac.gc.ca this compound itself can be a product in such systems, formed from the combination of a trimethylsilyl radical (•Si(CH₃)₃) and a diradical like •Si(CH₃)₂CH₂•, which then reacts with a methyl radical. dss.go.th

The subsequent reactions involving these radicals lead to the formation of larger molecules. These products can be broadly categorized as higher alkyl-substituted silanes and silyl-substituted alkanes. researchgate.netbac-lac.gc.ca Analysis of the gas-phase products from the decomposition of hexamethyldisilane, a closely related compound, identified species characteristic of these classes, which are formed through radical coupling. psu.edubac-lac.gc.ca

| Product Type | Example Product | Observed m/z | Plausible Formation Pathway | Source |

|---|---|---|---|---|

| Alkyl-Substituted Silane (B1218182) | This compound | 160 | (CH₃)₃Si• + •Si(CH₃)₂CH₂• → (CH₃)₃SiSi(CH₃)₂CH₂• + •CH₃ → Product | psu.edubac-lac.gc.cadss.go.th |

| Higher Alkyl-Substituted Silane | Octamethyltrisilane | 204 | (CH₃)₃Si(CH₃)₂Si• + •Si(CH₃)₃ → Product | bac-lac.gc.ca |

| Higher Alkyl-Substituted Silane | Decamethyltetrasilane | 262 | 2 x (CH₃)₃Si(CH₃)₂Si• → Product | bac-lac.gc.ca |

| Silyl-Substituted Alkane | 1-(Pentamethyldisilanyl)-2-(trimethylsilyl)ethane | 290 | 2 x (CH₃)₃SiSi(CH₃)₂CH₂• → Product | bac-lac.gc.ca |

Involvement of Reactive Silene Intermediates in Decomposition Pathways

The decomposition of disilanes, including this compound, can proceed through pathways involving highly reactive silicon-based intermediates. While direct studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from investigations into closely related compounds like hexamethyldisilane (HMDS). The thermal decomposition of HMDS in a hot-wire chemical vapor deposition (HWCVD) reactor has been shown to involve the formation of reactive silene intermediates (compounds containing a silicon-carbon double bond). d-nb.info

In such high-energy environments, the primary decomposition step is the cleavage of the Si-Si bond to produce silyl (B83357) radicals. d-nb.info For this compound (Me₃Si-SiMe₂Et), this would yield trimethylsilyl (Me₃Si•) and ethyldimethylsilyl (EtMe₂Si•) radicals. Subsequent gas-phase reactions of these radicals can lead to the formation of silenes. Evidence for silene involvement in the decomposition of HMDS comes from the detection of methyl-substituted 1,3-disilacyclobutane species. d-nb.info These cyclic compounds are characteristic products of the dimerization of silene intermediates (e.g., Me₂Si=CH₂). By analogy, the decomposition of this compound would be expected to generate transient silenes like dimethylsilene (Me₂Si=CH₂) and ethylmethylsilene (Et(Me)Si=CH₂), which would then participate in complex secondary reactions.

Disproportionation and Intramolecular Rearrangement Phenomena of Disilanes

Disilanes are known to readily undergo disproportionation and intramolecular rearrangement reactions, particularly under thermal or catalytic conditions. kyoto-u.ac.jp These reactions involve the cleavage and reformation of silicon-silicon bonds, leading to a redistribution of the substituents on the silicon atoms. kyoto-u.ac.jp

Disproportionation is a process where two molecules of an asymmetrically substituted disilane, such as this compound, exchange substituents to form a mixture of symmetric disilanes. For this compound, the reaction would proceed as follows:

2 Me₃Si-SiMe₂Et ⇌ Me₃Si-SiMe₃ + EtMe₂Si-SiMe₂Et

This type of substituent scrambling can be catalyzed. For instance, the disproportionation of methylchlorodisilanes can be induced by various nucleophiles, with a proposed mechanism involving the formation of an intermediate that subsequently condenses with another disilane molecule. researchgate.net

Intramolecular rearrangement represents another pathway for the transformation of disilanes. kyoto-u.ac.jp These reactions can be prompted by thermal energy or catalysts. While specific intramolecular rearrangements for this compound are not prominently documented, the general reactivity of disilanes suggests its potential to undergo such changes. kyoto-u.ac.jp However, in an attempted reaction with sodium ethoxide in ethanol, this compound showed no evolution of gas, indicating stability against nucleophilic cleavage or rearrangement under these specific conditions. kyoto-u.ac.jp

| Starting Material | Potential Products | Reaction Type |

|---|---|---|

| This compound (Me₃Si-SiMe₂Et) | Hexamethyldisilane (Me₃Si-SiMe₃) and 1,2-Diethyl-1,1,2,2-tetramethyldisilane (EtMe₂Si-SiMe₂Et) | Substituent Exchange |

Transition Metal-Catalyzed Reactions Facilitating Si-Si Bond Transformations

The silicon-silicon σ-bond in disilanes can be effectively activated by transition metal complexes, enabling a wide array of useful chemical transformations. nih.gov This field has seen significant developments, with catalysts based on palladium, platinum, and nickel being particularly prominent. encyclopedia.pubpsu.edu The general mechanism involves the oxidative addition of the Si-Si bond to a low-valent metal center, creating a bis(silyl)metal intermediate that can then engage in further reactions. encyclopedia.pub

Palladium-catalyzed reactions are highly versatile for Si-Si bond transformations. Palladium(0) complexes, particularly those with isocyanide ligands, can catalyze the addition of the Si-Si bond of even relatively unreactive disilanes like hexamethyldisilane across carbon-carbon multiple bonds. psu.edu This allows for the synthesis of various organosilicon compounds through reactions like the disilylation of alkynes and arynes. psu.eduresearchgate.net Furthermore, palladium catalysts facilitate the cross-coupling of disilanes with compounds like aryl halides and nitroarenes, providing a direct route to arylsilanes through the cleavage of both a C-X (X=I, NO₂) and the Si-Si bond. researchgate.netrsc.org

Platinum-catalyzed reactions also provide efficient pathways for Si-Si bond activation. Platinum(0) complexes react with hydrosilanes in what is proposed to be a key step in catalytic cycles. mdpi.com The reaction of disilanes with platinum complexes can lead to novel structures, including those with terminal disilanyl (B1231035) groups or bridging disilene ligands. acs.org These catalytic systems have been applied to reactions such as the regio- and stereoselective thiosilylation of alkynes, where a disulfide and a disilane are added across a C-C triple bond. acs.org

Nickel-catalyzed reactions represent some of the earliest examples of Si-Si bond activation. psu.edu Nickel catalysts were first used for the bis-silylation of alkynes and have since been developed for other transformations. encyclopedia.pub For example, simple nickel catalysts like NiBr₂·diglyme can achieve the cross-coupling of silicon nucleophiles (derived from disilanes) with unactivated alkyl electrophiles to form new silicon-carbon bonds under mild conditions. nih.gov

| Metal Catalyst | Reaction Type | Reaction Partner | Product Type | Reference |

|---|---|---|---|---|

| Palladium(0)-isocyanide | Bis-silylation | Alkynes/Arynes | Vicinal disilyl alkenes/arenes | psu.edu, researchgate.net |

| Palladium(II) | Cross-coupling | Aryl Halides | Arylsilanes | researchgate.net |

| Palladium | Denitrative Cross-coupling | Nitroarenes | Arylsilanes | rsc.org |

| Platinum(0) | Thiosilylation | Alkynes + Disulfides | Thiosilylated alkenes | acs.org |

| Nickel(II) | Bis-silylation | Alkynes | Vicinal disilyl alkenes | encyclopedia.pub |

| Nickel(II) | Cross-coupling | Alkyl Bromides | Alkylsilanes | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometric Analysis for Reaction Product Identification

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of ethylpentamethyldisilane, particularly within complex mixtures resulting from chemical reactions. massbank.euunamur.beeuropa.eu

Application of Time-of-Flight Mass Spectrometry (TOF-MS) with Soft Ionization Techniques

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for analyzing organosilanes due to its high sensitivity and ability to provide detailed information about the chemical composition of a sample. mdpi.com When coupled with soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), TOF-MS minimizes the fragmentation of the parent molecule, which is crucial for the accurate determination of the molecular weight of this compound. acdlabs.comnih.govuvic.cauvic.cascioninstruments.com

Soft ionization methods impart less energy to the analyte molecules compared to hard ionization techniques like Electron Ionization (EI), resulting in a spectrum dominated by the molecular ion peak. acdlabs.comscioninstruments.com This is particularly advantageous for organosilicon compounds, which can be prone to fragmentation. For instance, ESI facilitates the transfer of ions from a liquid solution into the gas phase with minimal fragmentation, making it ideal for analyzing samples from reaction mixtures. acdlabs.comuvic.ca The resulting mass spectrum for this compound would prominently feature the molecular ion [M]+• or a quasi-molecular ion such as [M+H]+, allowing for unambiguous confirmation of its molecular weight of approximately 160.4 g/mol . massbank.eunist.govmassbank.jp

Elucidation and Quantification of this compound within Complex Reaction Mixtures

In the context of a chemical reaction, mass spectrometry is invaluable for both identifying the presence of this compound and quantifying its abundance relative to other products and starting materials. massbank.euunamur.beeuropa.eu The high mass resolution of TOF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential when analyzing complex mixtures. mdpi.comresearchgate.net

Electron ionization (EI) mass spectrometry, although a "hard" ionization technique causing significant fragmentation, provides a characteristic fragmentation pattern that can serve as a molecular fingerprint for this compound. massbank.euscioninstruments.comnist.govmassbank.jp The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound obtained by electron ionization. nist.gov This spectrum shows a prominent molecular ion peak at m/z 160, along with other significant fragments. massbank.eumassbank.jp By comparing the fragmentation pattern of an unknown component in a reaction mixture to this reference spectrum, its identity as this compound can be confirmed.

The following table presents a selection of the most abundant ions observed in the electron ionization mass spectrum of this compound. massbank.eumassbank.jp

| m/z | Relative Intensity |

| 73.0000 | 999 |

| 87.0000 | 725 |

| 59.0000 | 667 |

| 117.0000 | 391 |

| 131.0000 | 325 |

| 160.0000 | 251 |

| 145.0000 | 118 |

| 45.0000 | 121 |

| 74.0000 | 91 |

| 86.0000 | 85 |

Chromatographic Separation Techniques for Compound Analysis (e.g., Gas-Liquid Chromatography (GLC))

Gas-Liquid Chromatography (GLC) is a highly effective technique for separating and analyzing volatile organosilicon compounds like this compound. nih.govresearchgate.netlibretexts.org In GLC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. libretexts.org The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. msu.edu

The choice of the stationary phase is critical for achieving good separation of organosilanes. msu.edu Non-polar stationary phases are often employed for the analysis of such compounds. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. For complex mixtures, the high resolving power of capillary columns is particularly beneficial. nih.govresearchgate.net

When coupled with a mass spectrometer (GC-MS), GLC provides a powerful analytical tool for the unambiguous identification and quantification of this compound in complex samples. nih.govresearchgate.netlibretexts.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for definitive identification. nih.govresearchgate.net

Comprehensive Spectroscopic Methods for Structural Elucidation of Organosilicon Compounds

Spectroscopic techniques are indispensable for the detailed structural elucidation of organosilicon compounds, providing information about the molecular framework and the types of chemical bonds present. nih.govaip.orgresearchgate.netgelest.comhoriba.comjchps.comuoa.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govaip.orgresearchgate.netgelest.comcopernicus.org Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound. copernicus.orgyoutube.comslideshare.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the ethyl and methyl groups. docbrown.info The chemical shift of these signals, their integration (the area under the peak, which is proportional to the number of protons), and their splitting patterns (multiplicity) provide a wealth of structural information. youtube.comdocbrown.infoyoutube.com The protons of the methyl groups attached to silicon would appear as one or more singlets, while the protons of the ethyl group would exhibit a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group due to spin-spin coupling with adjacent protons. docbrown.infoyoutube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. copernicus.orgyoutube.comslideshare.net Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene) and its proximity to the silicon atoms.

²⁹Si NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ²⁹Si NMR is a valuable tool for directly probing the silicon environment. The chemical shift of the silicon nuclei provides information about their coordination and the nature of the substituents attached to them.

The following table summarizes the expected NMR data for this compound.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Si-CH₃) | 0.0 - 0.2 | Singlet(s) |

| ¹H (-CH₂-CH₃) | 0.5 - 1.0 | Quartet |

| ¹H (-CH₂-CH₃) | 0.8 - 1.2 | Triplet |

| ¹³C (Si-CH₃) | -5 - 5 | |

| ¹³C (-CH₂-CH₃) | 5 - 15 | |

| ¹³C (-CH₂-CH₃) | 0 - 10 |

Infrared (IR) Spectroscopy for Identification of Chemical Bonds and Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific chemical bonds and functional groups within a molecule. aip.orgresearchgate.netgelest.commeasurlabs.comscienceskool.co.uklibretexts.orghilarispublisher.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. gelest.com

The key vibrational modes to identify in the IR spectrum of this compound include:

Si-C Stretching: These vibrations typically appear in the fingerprint region of the spectrum, often between 800 and 600 cm⁻¹. horiba.comcaltech.edu

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and ethyl groups are expected in the region of 2960-2850 cm⁻¹. horiba.com

C-H Bending: The bending vibrations of the C-H bonds will appear at lower wavenumbers, typically in the 1465-1375 cm⁻¹ range. horiba.com

Si-Si Stretching: The Si-Si bond vibration is expected to be weak and occur at a low frequency, typically in the range of 400-500 cm⁻¹. researchgate.net

The presence and positions of these absorption bands provide strong evidence for the structure of this compound. gelest.com Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for acquiring IR spectra, offering high resolution and sensitivity. measurlabs.comlibretexts.org

The following table summarizes the characteristic IR absorption frequencies for the functional groups present in this compound.

| Bond | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C-H | Stretching | 2960 - 2850 |

| C-H | Bending | 1465 - 1375 |

| Si-C | Stretching | 800 - 600 |

| Si-Si | Stretching | 400 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals. In the context of this compound, UV-Vis spectroscopy provides insights into the electronic structure, particularly concerning the Si-Si and Si-C bonds.

This compound, being a saturated organosilane, primarily undergoes high-energy σ → σ* transitions. These transitions involve the excitation of an electron from a bonding (σ) molecular orbital to an antibonding (σ) molecular orbital. For simple alkanes, these transitions typically occur in the far UV region (below 200 nm). Similarly, the σ → σ transitions associated with the Si-C and C-H bonds in this compound are expected to absorb at very short wavelengths, generally outside the range of standard UV-Vis spectrophotometers (220–700 nm).

A significant feature in the electronic spectrum of disilanes is the transition involving the Si-Si bond. The energy gap for the σ(Si-Si) → σ*(Si-Si) transition is lower than that for C-C bonds, leading to absorption at longer wavelengths. While specific UV absorption data for this compound is not extensively documented in publicly available literature, research on closely related alkyl-substituted disilanes provides valuable comparative data.

A crucial aspect of the photochemistry of organodisilanes is the homolytic cleavage of the Si-Si bond upon UV irradiation. Studies on the closely related compound, trimethylsilylethyldimethylsilane (Me₃SiSiMe₂Et), have shown that UV irradiation (at 248 nm) induces the breaking of the Si-Si bond. This process can lead to the formation of reactive intermediates such as silatrienes. These intermediates are characterized by their strong absorption in the visible region. For instance, photolysis of Me₃SiSiMe₂Et in acetonitrile (B52724) has been reported to yield 1,3,5-(1-sila)triene intermediates, which exhibit a maximum absorption wavelength (λmax) at 490 nm. This observation highlights that while this compound itself may not show strong absorption in the conventional UV-Vis range, its photochemical derivatives can be readily characterized by this technique.

Table 1: Electronic Transitions in this compound and Related Species

| Transition Type | Involved Orbitals | Expected Absorption Region | Notes |

| σ → σ | Si-C, C-H, C-C | Far UV (< 200 nm) | High energy transition, typical for saturated bonds. |

| σ → σ | Si-Si | Near UV (~200-250 nm) | Lower energy than C-C σ → σ* transitions. |

| Photochemical Intermediate | π → π* | Visible (e.g., 490 nm) | Observed for silatriene intermediates formed upon photolysis. |

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Characterization

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the energy of the molecule's vibrational modes. This results in a Raman spectrum, which serves as a unique "molecular fingerprint" and is invaluable for structural elucidation and material characterization. renishaw.comhoriba.com

The Raman spectrum of this compound is characterized by a series of bands corresponding to the various vibrational modes of its constituent chemical bonds. The key functional groups present in the molecule are Si-Si, Si-C, C-C, and C-H bonds, each giving rise to characteristic Raman shifts.

The vibrational frequencies in a Raman spectrum are influenced by the masses of the atoms involved in the bond and the bond strength. Lighter atoms and stronger bonds vibrate at higher frequencies (higher Raman shifts), while heavier atoms and weaker bonds vibrate at lower frequencies. renishaw.com

Vibrational Mode Analysis:

Si-Si Vibrations: The Si-Si stretching vibration is a key feature in the Raman spectra of disilanes and typically appears in the low-frequency region, generally between 350 and 500 cm⁻¹. This band is often strong in the Raman spectrum due to the high polarizability of the Si-Si bond.

Si-C Vibrations: The stretching vibrations of the Si-C bonds are expected in the range of 500-800 cm⁻¹. The exact position can be influenced by the nature of the alkyl substituents on the silicon atoms.

C-H Vibrations: The C-H stretching vibrations from the methyl and ethyl groups are found in the high-frequency region of the spectrum, typically between 2800 and 3000 cm⁻¹. The symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups can often be resolved. C-H bending and rocking modes appear at lower frequencies, generally in the 1200-1500 cm⁻¹ region.

C-C Vibrations: The C-C stretching vibration of the ethyl group is expected to appear in the region of 800-1200 cm⁻¹.

Table 2: Characteristic Raman Shifts for Vibrational Modes in this compound

| Vibrational Mode | Functional Group | Approximate Raman Shift (cm⁻¹) | Expected Intensity |

| Si-Si Stretch | Si-Si | 350 - 500 | Strong |

| Si-C Stretch | Si-CH₃, Si-CH₂ | 500 - 800 | Medium to Strong |

| C-C Stretch | CH₂-CH₃ | 800 - 1200 | Medium |

| CH₃/CH₂ Bending/Rocking | C-H | 1200 - 1500 | Medium to Weak |

| C-H Stretch | C-H | 2800 - 3000 | Strong |

This detailed vibrational fingerprint allows for the unambiguous identification of this compound and can be used to monitor its purity, study its interactions with other molecules, and analyze its structural integrity under various conditions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, are foundational for profiling the electronic structure and predicting the reactivity of Ethylpentamethyldisilane. These calculations solve approximations of the Schrödinger equation to determine the molecule's wavefunction, from which numerous properties can be derived. By optimizing the molecular geometry, these methods can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial indicators of reactivity. The HOMO-LUMO gap provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the HOMO is expected to be primarily associated with the Si-Si σ-bond, a characteristic feature of disilanes. Calculations also yield the molecular electrostatic potential map, which visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of interaction with other reagents.

A distinctive feature of disilanes is the ability of the electrons in the Si-Si σ-bond to delocalize, a phenomenon akin to π-conjugation in organic molecules. nih.gov This σ-electron delocalization significantly influences the electronic and photophysical properties of the molecule. Quantum chemical calculations are essential for quantifying the characteristics of the Si-Si bond in this compound.

The Si-Si bond is notably weaker and longer than a C-C single bond, with a lower dissociation energy. acs.org Computational analysis can provide a precise value for this bond dissociation energy, offering insight into the molecule's thermal stability. Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density from the Si-Si bonding orbital into adjacent anti-bonding orbitals. The extent of this delocalization is influenced by the nature and conformation of the alkyl substituents (the ethyl and methyl groups). The ethyl group, being slightly more electron-donating than methyl, can subtly modulate the electronic properties of the disilane (B73854) core.

| Property | Hypothetical Calculated Value (this compound) | Typical Range for Disilanes |

|---|---|---|

| Bond Length (Å) | ~2.36 | 2.34 - 2.37 Å |

| Bond Dissociation Energy (kJ/mol) | ~300 - 330 | 290 - 380 kJ/mol |

| HOMO Energy (eV) | -8.5 to -9.0 | Generally high-lying |

Silicon's ability to expand its coordination sphere beyond four is a key aspect of its chemistry, leading to the formation of hypervalent intermediates. These species, typically with five (pentacoordinate) or six (hexacoordinate) substituents, are often involved as intermediates or transition states in reaction mechanisms. princeton.edu Computational studies are critical for characterizing these highly reactive and often transient species. researchgate.netebin.pub

For this compound, a nucleophilic attack on one of the silicon atoms by a Lewis base can lead to the formation of a pentacoordinate silicate (B1173343) intermediate. researchgate.net Quantum chemical calculations can model this process, optimizing the geometry of the resulting intermediate, which is typically a trigonal bipyramid. u-tokyo.ac.jp These calculations would confirm the stability of such an intermediate and analyze the nature of the bonding, which involves three-center, four-electron (3c-4e) bonds for the axial ligands. princeton.edu Understanding the structure and energetics of these hypervalent intermediates is crucial for explaining the mechanisms of reactions such as nucleophilic substitution or cleavage of the Si-Si bond. acs.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.govacs.org This involves modeling the entire reaction pathway and, most importantly, locating and characterizing the transition state—the point of maximum energy along the minimum energy path. mdpi.com

For a reaction involving this compound, such as the cleavage of the Si-Si σ-bond, computational methods can be employed to find the transition state structure. nih.gov This is typically achieved by performing a transition state search, which aims to find a first-order saddle point on the PES. The validity of a located transition state is confirmed by a frequency calculation; a true transition state has exactly one imaginary frequency, corresponding to the motion of the atoms along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

| Step | Description | Computational Output |

|---|---|---|

| 1. Reactant/Product Optimization | Optimize the geometries of the starting materials and final products to find their minimum energy structures. | Optimized geometries and energies of reactants/products. |

| 2. Initial Path Generation | Generate an initial guess for the reaction pathway connecting reactants and products (e.g., using a linear interpolation). | A series of intermediate structures. |

| 3. Transition State Search | Use an algorithm (e.g., Berny optimization to a saddle point) to locate the maximum energy point along the reaction path. | Geometry and energy of the transition state. |

| 4. Frequency Calculation | Calculate vibrational frequencies at the located stationary point. | Confirmation of a single imaginary frequency for the transition state. |

| 5. IRC Calculation | Intrinsic Reaction Coordinate (IRC) calculation to confirm the transition state connects the desired reactants and products. | Minimum energy path connecting reactants and products via the transition state. |

Predictive Spectroscopic Parameter Calculations

Computational quantum chemistry can predict various spectroscopic parameters, providing a powerful complement to experimental characterization. researchgate.net By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can aid in the interpretation of experimental spectra or even predict them for unknown compounds.

For this compound, key spectroscopic data can be calculated:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ²⁹Si) can be computed by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. aip.org This allows for the assignment of absorption bands in infrared and Raman spectra to specific molecular motions.

Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies. nih.gov For disilanes, this is particularly useful for predicting the low-energy σ → σ* transition associated with the Si-Si bond, which gives rise to their characteristic UV absorption.

| Spectroscopy Type | Calculated Parameter | Common Computational Method |

|---|---|---|

| NMR | Chemical Shifts, Coupling Constants | GIAO (Gauge-Including Atomic Orbital), DFT |

| IR/Raman | Vibrational Frequencies, Intensities | DFT Frequency Analysis |

| UV-Vis | Excitation Energies (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Molecular Dynamics Simulations for Gas-Phase Chemical Processes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.orgmdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model molecular motion, conformational changes, and chemical processes in the gas phase. uhmreactiondynamics.orgacs.orgnih.gov

For this compound, MD simulations could be used to study several gas-phase processes. The potential energy and forces required for these simulations are often described by a force field, which can be parameterized using data from high-level quantum chemical calculations. mdpi.com

Key applications include:

Conformational Dynamics: MD simulations can explore the rotational barrier around the Si-Si bond and the flexibility of the ethyl and methyl groups, identifying the most populated conformations at a given temperature.

Unimolecular Decomposition: By simulating the molecule at high temperatures (ab initio MD or reactive force fields), it is possible to model thermal decomposition pathways, such as the homolytic cleavage of the Si-Si bond or the elimination of small molecules. nih.gov

Collision Dynamics: The interaction and reaction of this compound with other gas-phase species (e.g., radicals or atmospheric gases) can be simulated to understand bimolecular reaction dynamics. uhmreactiondynamics.org

These simulations provide a time-resolved view of chemical processes that are complementary to the static picture offered by potential energy surface calculations.

Advanced Applications and Future Research Directions Pertaining to Disilanes

Applications in Materials Science and Engineering

The versatility of disilanes allows for their integration into a wide array of materials, leading to enhanced or novel functionalities.

Organosilicon compounds, including alkylsilanes, are increasingly utilized as single-source precursors for the deposition of thin films, such as silicon carbide (SiC). acs.orgnih.govscispace.com Hot Wire Chemical Vapor Deposition (HWCVD), also known as catalytic CVD, is a technique that employs a heated filament to catalytically decompose precursor gases. nih.govscispace.com This method offers advantages like lower substrate temperatures and the absence of plasma-induced damage. nih.govscispace.com

In the HWCVD of SiC, single-source precursors containing both silicon and carbon atoms are advantageous as they simplify the process and can offer better control over film stoichiometry. acs.org Research on methyl-substituted silanes in HWCVD has shown that the gas-phase chemistry is complex and dependent on the degree of methyl substitution. nih.govscispace.com For instance, the decomposition of these precursors on hot tungsten or tantalum filaments can produce methyl radicals and silylenes, which are key intermediates in film growth. nih.govscispace.com

While specific studies on Ethylpentamethyldisilane as a precursor for SiC in HWCVD are not extensively documented, its structure suggests it could be a viable candidate. The presence of both ethyl and methyl groups could influence the carbon content and the properties of the resulting SiC films. The decomposition pathways would likely involve the cleavage of Si-C, C-H, and the weaker Si-Si bonds, contributing to the pool of reactive species for film formation.

Table 1: Comparison of Precursors for HWCVD of Silicon-based Films

| Precursor | Film Type | Deposition Characteristics | Potential Advantages of this compound |

|---|---|---|---|

| Silane (B1218182) (SiH₄) | Amorphous Silicon (a-Si:H), Polycrystalline Silicon | Well-established, but pyrophoric. acs.orgresearchgate.net | Safer handling due to higher boiling point. |

| Disilane (B73854) (Si₂H₆) | Amorphous Silicon (a-Si:H), Polycrystalline Silicon | Higher deposition rates than silane. researchgate.net | Potential for controlled carbon incorporation. |

| Methylsilane (CH₃SiH₃) | Silicon Carbide (SiC) | Allows for SiC deposition from a single source. nih.gov | The ethyl group may offer different decomposition kinetics. |

The incorporation of disilane units into organic molecules is a powerful strategy for developing advanced optoelectronic materials. nih.govrsc.org The Si-Si bond can engage in σ-π conjugation with adjacent π-systems, which influences the electronic structure and photophysical properties of the molecule. nih.gov This has been exploited in the design of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. alfa-chemistry.comossila.comresearchgate.netnih.gov

Disilane-bridged aromatic compounds often exhibit high solubility and unique emission properties. researchgate.net The bulky nature of the silyl (B83357) groups can suppress intermolecular interactions, which often leads to aggregation-caused quenching of fluorescence in the solid state. mdpi.com Consequently, materials incorporating disilane units can maintain high fluorescence quantum yields in thin films, a desirable characteristic for OLEDs. mdpi.com

For a molecule like this compound, functionalization would be necessary to integrate it into a larger conjugated system. For example, replacing one of the methyl or ethyl groups with a functional group amenable to cross-coupling reactions would allow for its incorporation into a polymer backbone or a small molecule chromophore. The unsymmetrical nature of this compound could also be exploited to fine-tune the electronic properties of the resulting material.

Building on the principles of integrating disilane units into optoelectronic materials, there is a significant research effort in designing multifunctional solid-state emitters. nih.govrsc.org These are materials that exhibit strong light emission in the solid state and may also possess other functionalities, such as responding to external stimuli (e.g., mechanical force, light, or chemical vapors).

The design of such materials often involves creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures where the disilane unit acts as a bridge or a modulating group. mdpi.com The σ-π conjugation provided by the disilane bridge can facilitate intramolecular charge transfer (ICT), which is often the origin of the emissive properties. mdpi.com By carefully selecting the donor and acceptor moieties and the nature of the disilane bridge, the emission color and efficiency can be tailored. mdpi.com

While this compound itself is not a solid-state emitter, it serves as a fundamental building block. Synthetic routes to more complex disilane structures often involve the coupling of chlorosilanes with organometallic reagents. nih.gov this compound could be synthesized and then further functionalized to create novel D-A systems. The specific arrangement of alkyl groups in this compound could influence the solid-state packing of the final emitter, which in turn affects its photophysical properties.

Table 2: Properties of Disilane-Containing Emitters

| Emitter Type | Key Features | Potential Role of this compound Moiety |

|---|---|---|

| Disilane-bridged D-A-D | High solid-state quantum yield, stimuli-responsive emission. mdpi.com | The alkyl substitution pattern could influence crystal packing and emission characteristics. |

| σ-π conjugated polymers | High solubility, tunable electronic properties. nih.gov | Could be incorporated as a comonomer to modulate polymer properties. |

Catalytic Roles of Organosilicon Compounds and Disilanes in Chemical Transformations

Organosilicon compounds are not only building blocks for materials but can also play active roles in catalysis. researchgate.net While the catalytic activity of this compound itself is not a primary area of research, the broader class of organosilanes and disilanes is relevant in several catalytic contexts.

Recent studies have explored the use of silicon compounds as catalysts in polymerization, reduction, and isomerization reactions. researchgate.net For instance, cationic silicon compounds have been shown to be effective catalysts for hydrosilylation reactions. mdpi.com Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process in organosilicon chemistry.

Furthermore, organosilicon compounds can be used to modify the surfaces of metal catalysts, potentially altering their activity and selectivity. cambridge.org The reaction of gaseous organosilicon compounds with metal surfaces can lead to the formation of metal silicides or silicon-containing overlayers, creating a new class of catalytic materials. cambridge.org

In the context of this compound, its reactions under catalytic conditions are more likely to involve the cleavage of the Si-Si or Si-C bonds. While it is not a catalyst in itself, it could serve as a reagent in transition metal-catalyzed cross-coupling reactions to introduce silyl groups into organic molecules.

Exploration of Disilanes in Polymerization Chemistry

Disilanes are important in the field of polymerization, primarily as precursors to polysilanes. nih.gov Polysilanes are polymers with a backbone consisting entirely of silicon atoms, and they exhibit unique electronic properties due to σ-electron delocalization along the Si-Si chain. These properties make them interesting for applications such as photoresists, photoconductors, and precursors to silicon carbide ceramics.

The synthesis of polysilanes often involves the Wurtz-type reductive coupling of dichlorosilanes. However, controlling the structure and molecular weight of the resulting polymers can be challenging with this method. Anionic polymerization of masked disilenes has emerged as a method for preparing polysilanes with more controlled structures.

Hyperbranched polymers based on silanes are also a growing area of interest. nih.gov These materials possess a highly branched, three-dimensional architecture and a high density of functional groups at their periphery. Silane-based hyperbranched polymers can exhibit enhanced thermal and mechanical properties compared to their purely organic counterparts. nih.gov

While this compound is not a monomer for polymerization in the traditional sense, related disilane structures with reactive groups (e.g., chloro or amino groups) are the key starting materials. The synthesis of such functionalized disilanes is a critical first step in the production of these advanced polymers.

Prospective Research Avenues for this compound and Related Alkylsilanes

The future research directions for this compound and related alkylsilanes are likely to build upon the foundational applications already established for organosilanes.

One promising area is the continued development of novel single-source precursors for thin film deposition. acs.orgnih.govscispace.com By systematically varying the alkyl substituents on a disilane core, researchers can fine-tune the precursor's volatility, decomposition temperature, and the elemental composition of the resulting film. This could lead to the deposition of materials with tailored optical, electronic, and mechanical properties.

In the realm of optoelectronics, the synthesis of new, unsymmetrical disilane-bridged chromophores is a compelling direction. nih.govrsc.orgmdpi.com The asymmetry can lead to interesting photophysical behaviors, such as larger Stokes shifts or enhanced two-photon absorption, which are desirable for various applications.

The exploration of biocatalysis for the synthesis and modification of organosilicon compounds is an emerging field. nih.govacs.org While challenging, the use of enzymes to create or modify Si-C bonds could offer new, more sustainable routes to complex organosilanes. nih.govacs.org

Finally, the development of more controlled and versatile polymerization methods for creating silicon-based polymers remains a key research area. nih.gov This includes the synthesis of novel monomers derived from functionalized disilanes, leading to polymers with precisely controlled architectures and properties.

Development of Novel and Efficient Synthetic Routes

The synthesis of unsymmetrical disilanes like this compound is crucial for tuning molecular properties. Traditional methods often involve salt elimination reactions, where a chlorosilane reacts with a Grignard or organolithium reagent. nih.gov While effective, these methods can lack efficiency and selectivity, particularly when creating complex or asymmetrically substituted disilanes.

Future research is geared towards developing more sophisticated and efficient synthetic pathways. Key areas of development include:

Catalytic Dehydrogenative Coupling: This approach involves the use of transition metal catalysts to couple two different hydrosilanes, offering a more atom-economical route to unsymmetrical disilanes. This method avoids the use of stoichiometric amounts of halide reagents and alkali metals.

Silylene Insertion Reactions: The insertion of a silylene (R₂Si:) into a Si-H bond of another silane presents a direct method for forming a Si-Si bond. Controlling the generation and reactivity of the silylene intermediate is a primary challenge, but offers a pathway to novel disilane structures that may be inaccessible through traditional means.

Mechanistic-Driven Process Optimization: A deeper understanding of the reaction mechanisms for existing synthetic routes, such as the Wurtz-Fittig reaction, can lead to significant improvements in yield and selectivity. By identifying and controlling side reactions, more efficient and scalable processes for producing specific disilanes can be achieved. Research into the synthesis of the broader class of higher-order silanes from the decomposition of monosilane is also providing insights into the fundamental steps of Si-Si bond formation. nih.gov

These advanced synthetic methods are critical for producing a wider library of disilane compounds, including those with intricate functional groups, enabling a more systematic exploration of their structure-property relationships.

In-depth Kinetic and Mechanistic Analyses of Gas-Phase Reactions

The thermal decomposition, or pyrolysis, of disilanes is a fundamental process with applications in chemical vapor deposition (CVD) for producing silicon-based materials. Understanding the kinetics and mechanisms of these gas-phase reactions is essential for controlling the deposition process and the quality of the resulting materials. mdpi.com

For an unsymmetrical compound like this compound, the gas-phase chemistry is complex. Research focuses on elucidating the primary decomposition pathways. The thermal decomposition of disilane (Si₂H₆) has been studied extensively and is known to proceed through competing channels, including the formation of silylene (SiH₂) and silane (SiH₄), or the elimination of hydrogen to form H₃SiSiH. nih.govresearchgate.netresearchgate.net The presence of alkyl substituents, such as ethyl and methyl groups, significantly influences the bond dissociation energies and the stability of radical intermediates, thus altering the preferred reaction pathways.

Key future research directions in this area include:

Advanced Spectroscopic Analysis: Techniques such as time-of-flight mass spectrometry coupled with vacuum ultraviolet single-photon ionization (VUV-SPI) allow for the in-situ detection and quantification of reactive intermediates and products during pyrolysis. nih.gov This provides crucial experimental data to validate and refine kinetic models.

Shock-Tube Experiments: Studying pyrolysis at high temperatures and controlled pressures in shock tubes provides data under conditions relevant to industrial CVD processes. researchgate.net These experiments are vital for determining rate constants and understanding the influence of reaction conditions on product distribution.

A thorough mechanistic understanding of how molecules like this compound behave at high temperatures will enable precise control over the formation of silicon-containing films and nanoparticles.

Rational Design of Disilane-Based Architectures with Tailored Functional Properties

The ability to precisely control the structure of disilane molecules opens the door to designing materials with specific, tailored functionalities. The Si-Si bond has unique electronic properties, including σ-electron delocalization, which allows it to interact with adjacent π-systems in so-called σ-π conjugated materials. nih.gov This interaction is fundamental to the design of novel optoelectronic and responsive materials.

The rational design of disilane-based architectures involves strategically placing different substituents on the disilane core to influence its electronic and physical properties. For example, the asymmetry in this compound, with its differing alkyl groups, can lead to specific packing in the solid state or influence its solubility and reactivity.

Future research in this domain is focused on:

Optoelectronic Materials: By flanking the disilane core with aromatic groups, it is possible to create materials with interesting photophysical properties, such as enhanced fluorescence and tunable emission wavelengths. nih.gov These materials are promising candidates for applications in organic light-emitting diodes (OLEDs) and sensors.

Stimuli-Responsive Materials: The flexibility and polarizability of the Si-Si bond can be exploited to create materials that respond to external stimuli such as light, heat, or mechanical force. nih.gov This could lead to the development of "smart" materials for switches, memory devices, or self-healing polymers.

Precursors for Advanced Materials: Disilanes are increasingly used as precursors for materials beyond simple silicon films. For instance, they are used in the synthesis of silicon nitride films and amorphous silicon-germanium alloys. aip.org The design of the disilane precursor, including the nature of its organic substituents, directly impacts the properties of the final material.

By combining advanced synthesis with a deep understanding of reaction mechanisms and structure-property relationships, researchers are poised to unlock the full potential of disilane-based architectures for a wide range of advanced applications.

Physicochemical and Spectroscopic Data of this compound

Below are tables detailing key identifiers and properties for this compound.

Table 1: Compound Identification Data sourced from NIST Chemistry WebBook and ChemSpider. nist.govnist.govchemspider.com

| Identifier | Value |

| IUPAC Name | 1-Ethyl-1,1,2,2,2-pentamethyldisilane |

| CAS Number | 15063-64-6 |

| Molecular Formula | C₇H₂₀Si₂ |

| Molecular Weight | 160.40 g/mol |

| InChI Key | AIYNVZFMBDWFLW-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties Data sourced from Cheméo and NIST Chemistry WebBook. nist.govchemeo.com

| Property | Value | Unit | Source |

| Molecular Weight | 160.4047 | g/mol | NIST |

| logP (Octanol/Water) | 3.131 | Cheméo (Calculated) | |

| Water Solubility (logS) | 2.14 | mol/L | Cheméo (Calculated) |

Q & A

Basic: What are the established synthetic routes for Ethylpentamethyldisilane, and how can their efficiency be optimized?

Methodological Answer:

this compound is typically synthesized via Grignard reagent reactions with chlorosilanes or hydrosilylation protocols. Key steps include:

- Reagent stoichiometry optimization to minimize byproducts.

- Purification techniques (e.g., fractional distillation under inert atmospheres or preparative chromatography) to isolate high-purity yields.

- Kinetic monitoring (e.g., gas chromatography) to identify rate-limiting steps .

To enhance efficiency, employ Design of Experiments (DoE) frameworks to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to confirm silicon bonding environments (chemical shifts typically range -10 to -30 ppm for methyl/ethyl groups) .

- IR Spectroscopy : Identify Si–C and Si–Si vibrational modes (500–700 cm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks ( ~162 for CHSi) and fragmentation patterns.

Table 1 : Comparison of Techniques

| Technique | Structural Insight | Detection Limit |

|---|---|---|

| -NMR | Bonding environments | 0.1 mmol |

| IR | Functional groups | 1% impurity |

| MS | Molecular weight | 0.01% purity |

Advanced: How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Si–Si vs. Si–C) to predict cleavage pathways .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics.

- Transition State Analysis : Identify intermediates in hydrosilylation or oxidation reactions.

Ensure computational models are validated against experimental data (e.g., comparing calculated vs. observed NMR shifts) .

Advanced: How should researchers address discrepancies in reported thermodynamic properties of this compound?

Methodological Answer:

- Comparative Analysis : Replicate prior studies under identical conditions (e.g., calorimetry for ) to isolate methodological variables .

- Error Source Identification : Assess instrumentation calibration (e.g., DSC for phase transitions) or sample purity (via GC-MS).

- Meta-Analysis : Statistically aggregate literature data to resolve outliers, using tools like Cochran’s Q-test .

Basic: What are the key factors influencing the stability of this compound under varying experimental conditions?

Methodological Answer:

- Environmental Factors : Test stability under humidity (hydrolysis risk), oxygen (oxidation), and UV light (radical degradation) using controlled chambers .

- Analytical Monitoring : Employ TGA for thermal decomposition profiles and FTIR for real-time degradation product tracking.

- Stabilizers : Evaluate additives (e.g., radical inhibitors) via accelerated aging studies .

Advanced: What strategies can elucidate reaction mechanisms involving this compound using kinetic studies?

Methodological Answer:

- Isotopic Labeling : Use deuterated solvents or -labeled reagents to trace reaction pathways via MS/NMR .

- In Situ Spectroscopy : Monitor intermediates via time-resolved IR or Raman during reactions.

- Rate Law Derivation : Vary reactant concentrations and fit data to kinetic models (e.g., pseudo-first-order approximations) .

Basic: How can researchers ensure the reproducibility of this compound synthesis across laboratories?

Methodological Answer:

- Standardized Protocols : Publish detailed procedures (e.g., Schlenk line techniques, inert gas purging) to minimize air/moisture contamination .

- Inter-Laboratory Studies : Collaborate to test protocol robustness, using statistical tools (e.g., RSD < 5% for yield comparisons) .

Advanced: What interdisciplinary approaches combine organosilicon chemistry with materials science to explore this compound’s applications?

Methodological Answer:

- Hybrid Material Synthesis : Functionalize surfaces (e.g., SiO nanoparticles) via silane coupling agents, characterized by XPS or TEM .

- Mechanical Testing : Evaluate composite materials (e.g., polymer-silicon hybrids) using tensile strength assays and DMA.

- Theoretical-Experimental Synergy : Use DFT to predict interfacial bonding strengths, validated by AFM nanoindentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products